(4-Carbamoyl-2-fluorophenyl)boronic acid
Overview
Description
“(4-Carbamoyl-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 874288-06-9 . It has a molecular weight of 259.04 and its IUPAC name is 4-[(2-fluoroanilino)carbonyl]phenylboronic acid . It is typically stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of boronic acids, such as “(4-Carbamoyl-2-fluorophenyl)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The molecular structure of “(4-Carbamoyl-2-fluorophenyl)boronic acid” can be represented by the formula C13H11BFNO3 . Its average mass is 259.041 Da and its monoisotopic mass is 259.081604 Da .
Chemical Reactions Analysis
Boron reagents like “(4-Carbamoyl-2-fluorophenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . This involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
“(4-Carbamoyl-2-fluorophenyl)boronic acid” has a density of 1.3±0.1 g/cm³ . Its index of refraction is 1.606 and it has a molar refractivity of 66.5±0.4 cm³ . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .
Scientific Research Applications
In the study, they proposed a new easy, safe, inexpensive, and metal-free synthesis method for carbamoyl fluoride. They also performed stability studies, particularly under physiological conditions, and lipophilicity measurements .
It’s important to note that the specific applications, methods of application or experimental procedures, and the results or outcomes obtained would depend on the context of the research being conducted.
- Field : Biomedical Research
- Summary : Phenylboronic acid-functionalized chitosan conjugates have been explored for various biomedical applications .
- Methods : The conjugation of phenylboronic acid and its moieties with chitosan, a cationic polysaccharide, has shown to exhibit a plethora of properties that can be exploited .
- Results : These conjugates have the ability to function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes. They also function as a diagnostic agent . Another noteworthy use of these conjugates has been in wound healing and tumor targeting .
- Field : Chemistry
- Summary : “(2-Carbamoyl-4-fluorophenyl)boronic acid” is a chemical compound with the formula C7H7BFNO3 .
- Methods : This compound can be synthesized in a laboratory setting, but the specific methods of synthesis would depend on the context of the research being conducted .
- Results : The results or outcomes obtained would also depend on the context of the research being conducted .
Biomedical Applications
Chemical Synthesis
- Field : Biomedical Research
- Summary : Phenylboronic acid-modified poly (lactic acid)–poly (ethyleneimine) (PLA–PEI) copolymer loaded with doxorubicin (Dox) has been developed for intracellular imaging and pH-responsive drug delivery .
- Methods : The nanoparticles exhibited superior fluorescence properties, such as fluorescence stability, no blinking and excitation-dependent fluorescence behavior .
- Results : The Dox-loaded fluorescent nanoparticles showed pH-responsive drug release and were more effective in suppressing the proliferation of MCF-7 cells. In addition, the biocompatible fluorescent nanoparticles could be used as a tool for intracellular imaging and drug delivery, and the process of endosomal escape was traced by real-time imaging .
- Field : Chemistry
- Summary : “(2-Carbamoyl-4-fluorophenyl)boronic acid” is a chemical compound with the formula C7H7BFNO3 .
- Methods : This compound can be synthesized in a laboratory setting, but the specific methods of synthesis would depend on the context of the research being conducted .
- Results : The results or outcomes obtained would also depend on the context of the research being conducted .
Intracellular Imaging and Drug Delivery
Chemical Synthesis
Safety And Hazards
properties
IUPAC Name |
(4-carbamoyl-2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUCXBQJEJTERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660308 | |
Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Carbamoyl-2-fluorophenyl)boronic acid | |
CAS RN |
874289-22-2 | |
Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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